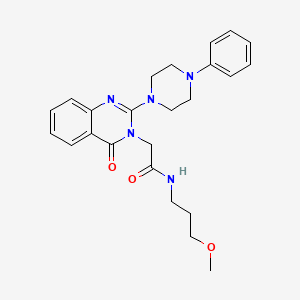
N-(3-methoxypropyl)-2-(4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-methoxypropyl)-2-(4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H29N5O3 and its molecular weight is 435.528. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-methoxypropyl)-2-(4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3(4H)-yl)acetamide is a complex organic compound notable for its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, synthesis, structure-activity relationships, and comparative analysis with related compounds.
1. Structural Overview
The compound features a quinazoline core, which is widely recognized for its pharmacological significance. The specific structural components include:
- Quinazoline Core : Known for various therapeutic effects.
- Methoxypropyl Group : Potentially enhances solubility and bioavailability.
- Phenylpiperazine Moiety : Often associated with neuropharmacological activity.
2.1 Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer activities. The quinazoline core in this compound is linked to various mechanisms of action against cancer cells:
- Kinase Inhibition : Quinazolines are often designed as kinase inhibitors. The compound may inhibit specific kinases involved in cancer cell proliferation and survival, similar to other quinazoline derivatives which have shown promising results against various cancer cell lines such as MCF7 (breast) and A549 (lung) .
2.2 Anticonvulsant Activity
Compounds with similar structures have been noted for their anticonvulsant properties. The phenylpiperazine moiety may contribute to this activity by modulating neurotransmitter systems, particularly those involving serotonin and dopamine receptors .
3. Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step chemical reactions that require careful optimization of conditions to ensure high yield and purity .
Key Steps in Synthesis :
- Formation of the quinazoline core.
- Introduction of the methoxypropyl side chain.
- Addition of the phenylpiperazine moiety.
The structure-activity relationship suggests that modifications to either the methoxypropyl or phenylpiperazine groups could enhance biological activity or selectivity against specific targets.
4. Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals insights into the biological activity of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(4-Oxoquinazolin-3(4H)-yl)-N-(phenethyl)acetamide | Quinazoline core with phenethyl group | Anticancer activity |
| N-(4-Methylpiperazin-1-yl)-2-(5-fluoroquinazolin-4(3H)-one)acetamide | Fluorinated quinazoline derivative | Anticonvulsant properties |
| 3-(5-Aminoquinazolin-4(3H)-one)acetic acid | Amino-substituted quinazoline | Antitumor effects |
This table illustrates how variations in side chains can significantly influence the pharmacological profile of quinazoline derivatives.
5. Case Studies and Research Findings
Recent studies have highlighted the potential of quinazoline derivatives in treating various diseases:
- Anticancer Studies : A study reported that certain quinazoline derivatives exhibited IC50 values as low as 0.096 μM against EGFR, indicating strong inhibition potential .
- Anticonvulsant Activity : A comparative study highlighted that compounds similar to this compound showed significant anticonvulsant effects in animal models, suggesting a viable pathway for further drug development .
Eigenschaften
IUPAC Name |
N-(3-methoxypropyl)-2-[4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3/c1-32-17-7-12-25-22(30)18-29-23(31)20-10-5-6-11-21(20)26-24(29)28-15-13-27(14-16-28)19-8-3-2-4-9-19/h2-6,8-11H,7,12-18H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOHLAVBDYRIDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CN1C(=O)C2=CC=CC=C2N=C1N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














